
1-Butoxy-2-fluoro-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-2-fluoro-4-iodobenzene: is an organic compound with the molecular formula C10H12FIO It is a derivative of iodobenzene, where the benzene ring is substituted with a butoxy group at the first position, a fluorine atom at the second position, and an iodine atom at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butoxy-2-fluoro-4-iodobenzene can be synthesized through a multi-step process involving the introduction of the butoxy, fluoro, and iodo substituents onto a benzene ring. One common method involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Diazotization: Aniline is diazotized to form a diazonium salt.
Sandmeyer Reaction: The diazonium salt is reacted with potassium iodide to introduce the iodine atom.
Fluorination: The iodobenzene derivative is then fluorinated using a suitable fluorinating agent.
Butoxylation: Finally, the fluoroiodobenzene is reacted with butanol under basic conditions to introduce the butoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butoxy-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution: Products with different nucleophiles replacing the iodine atom.
Oxidation: Products with higher oxidation states of the substituents.
Reduction: Products with reduced substituents.
Coupling: Biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
Chemistry: 1-Butoxy-2-fluoro-4-iodobenzene is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals or agrochemicals.
Medicine: Research into the medicinal applications of derivatives of this compound includes the development of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-butoxy-2-fluoro-4-iodobenzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with target molecules. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
1-Fluoro-4-iodobenzene: Lacks the butoxy group, making it less versatile in certain synthetic applications.
2-Bromo-4-fluoro-1-iodobenzene: Contains a bromine atom instead of a butoxy group, leading to different reactivity and applications.
4-Fluoroiodobenzene: Similar structure but without the butoxy group, used in different types of chemical reactions.
Uniqueness: 1-Butoxy-2-fluoro-4-iodobenzene is unique due to the presence of the butoxy group, which enhances its solubility and reactivity in organic solvents. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Propiedades
Fórmula molecular |
C10H12FIO |
|---|---|
Peso molecular |
294.10 g/mol |
Nombre IUPAC |
1-butoxy-2-fluoro-4-iodobenzene |
InChI |
InChI=1S/C10H12FIO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
RVYVCBOAVYZUDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


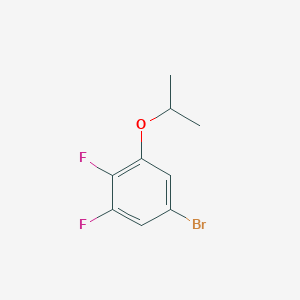
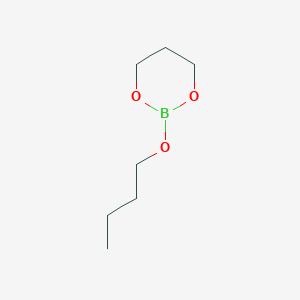
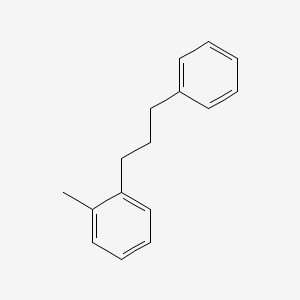
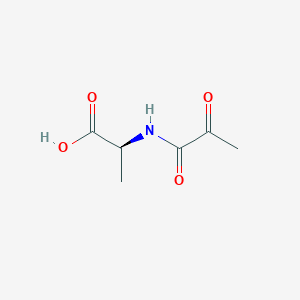
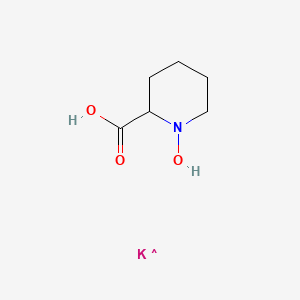
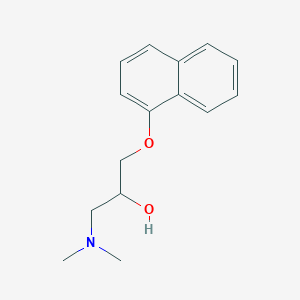

![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)

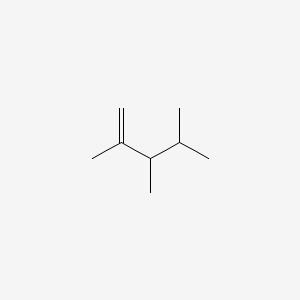
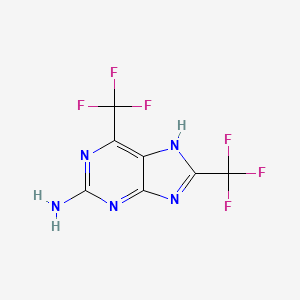

![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
